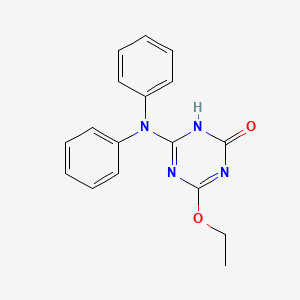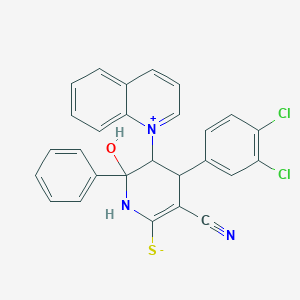![molecular formula C18H27ClN2O2 B6116976 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as clopenthixol, is a neuroleptic drug that belongs to the thioxanthene class. It is commonly used to treat schizophrenia and other psychotic disorders. Clopenthixol has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Clopenthixol exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. This reduces the activity of dopamine in the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia, such as hallucinations and delusions. At the same time, 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol also blocks the dopamine D1 receptors in the mesocortical pathway, which is responsible for the negative symptoms of schizophrenia, such as apathy and social withdrawal.
Biochemical and Physiological Effects:
Clopenthixol has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of serotonin and norepinephrine, which are neurotransmitters that regulate mood and behavior. It also reduces the activity of acetylcholine, which is involved in learning and memory. Clopenthixol has been shown to increase the density of dopamine D2 receptors in the brain, which may contribute to its long-term therapeutic effects.
実験室実験の利点と制限
Clopenthixol has several advantages as a research tool. It is a well-established neuroleptic drug with a known mechanism of action, making it a reliable tool for studying the effects of neuroleptic drugs on the brain. It is also relatively easy to administer and has a long half-life, making it suitable for long-term studies. However, 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol also has some limitations. It can cause sedation and other side effects, which may interfere with the interpretation of experimental results. It is also a potent dopamine antagonist, which may limit its use in studies of other neurotransmitter systems.
将来の方向性
There are several future directions for research on 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new neuroleptic drugs that target specific subtypes of dopamine receptors. Another area of interest is the investigation of the long-term effects of 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol on the brain, particularly in relation to the development of tardive dyskinesia and other movement disorders. Finally, there is a need for more research on the use of 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in combination with other drugs, such as antidepressants and mood stabilizers, to improve the treatment of schizophrenia and other psychotic disorders.
合成法
Clopenthixol can be synthesized by reacting 4-chloro-2-methylphenol with cyclopentylmagnesium bromide, followed by reacting the resulting product with 3-(2-hydroxyethyl)-1-piperazine. The final product is obtained after purification by recrystallization.
科学的研究の応用
Clopenthixol has been widely used in scientific research to study the mechanism of action of neuroleptic drugs. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and cognition. Clopenthixol has also been used to study the effects of neuroleptic drugs on the central nervous system and to investigate the underlying mechanisms of schizophrenia and other psychotic disorders.
特性
IUPAC Name |
4-chloro-2-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c19-15-5-6-18(23)14(11-15)12-20-8-9-21(16-3-1-2-4-16)17(13-20)7-10-22/h5-6,11,16-17,22-23H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDKYCNYAVQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)

![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
